

# Application Notes and Protocols for Cell-Based Assay Development with Brigatinib-13C6

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## Compound of Interest

Compound Name: Brigatinib-13C6

Cat. No.: B15142813

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## Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).<sup>[1][2][3]</sup> Originally developed by Ariad Pharmaceuticals, it is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).<sup>[1]</sup> Brigatinib also demonstrates inhibitory activity against ROS proto-oncogene-1 (ROS1) and mutated forms of the Epidermal Growth Factor Receptor (EGFR).<sup>[1][4]</sup> Its high efficacy extends to overcoming resistance to first and second-generation ALK inhibitors, including activity against the recalcitrant G1202R mutation.<sup>[2][5]</sup>

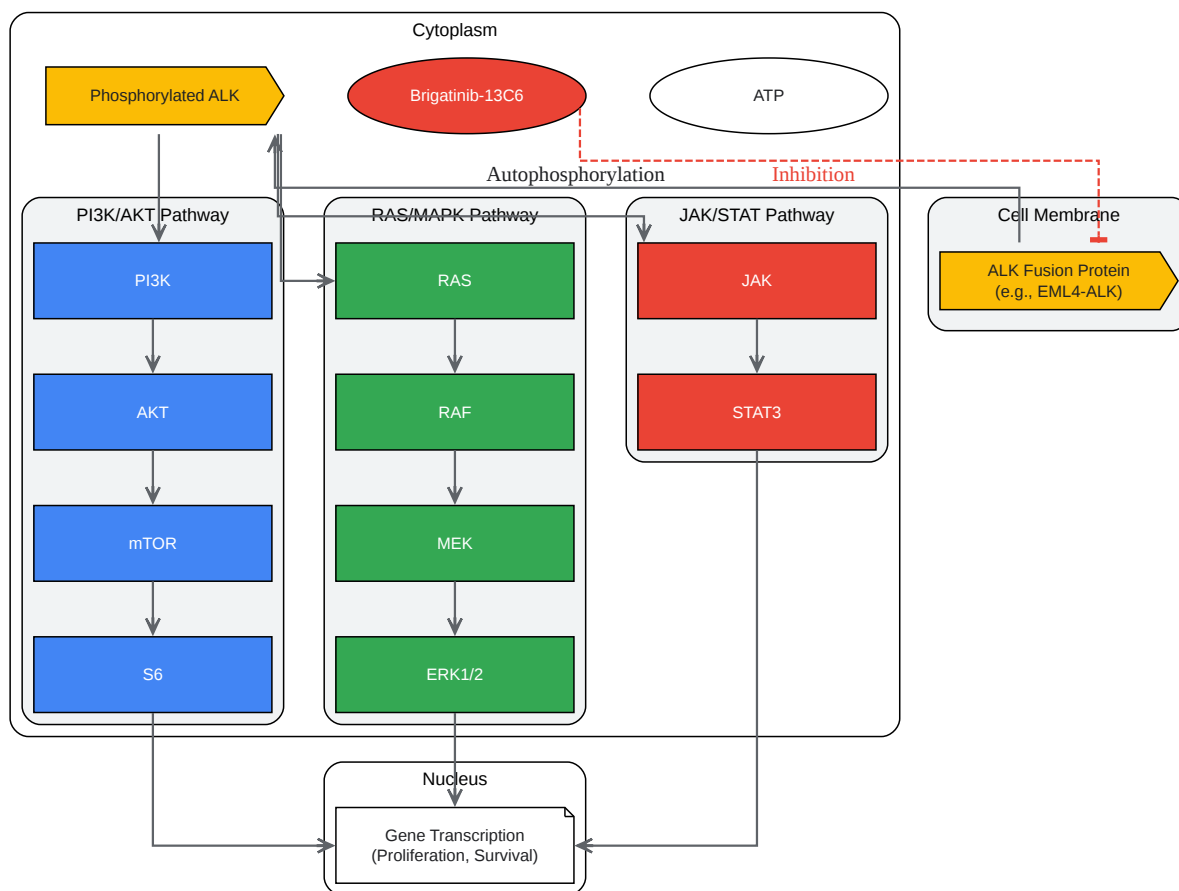
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of **Brigatinib-13C6**, a stable isotope-labeled internal standard, which is critical for accurate quantification in drug development studies. The following sections detail the mechanism of action, provide quantitative data on its inhibitory activity, and present step-by-step protocols for key cellular assays.

## Mechanism of Action

Brigatinib functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.<sup>[6]</sup> In cancer cells driven by ALK fusion proteins (e.g., EML4-ALK, NPM-ALK), constitutive activation of the ALK kinase domain leads to autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.<sup>[7][8][9]</sup> Brigatinib

effectively inhibits this autophosphorylation, thereby blocking the activation of key downstream signaling proteins including STAT3, AKT, ERK1/2, and S6.[3][7] This inhibition of oncogenic signaling ultimately leads to decreased cell proliferation and tumor growth.[7]

## **ALK Signaling Pathway Inhibition by Brigatinib**



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Caption: Brigatinib inhibits ALK autophosphorylation, blocking downstream signaling pathways.

## Quantitative Data

The inhibitory activity of Brigatinib has been characterized across various cancer cell lines and kinase assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Brigatinib

Kinase Target	IC50 (nmol/L)
ALK	0.6
ROS1	1.9
FLT3	2.1
IGF-1R	38
Insulin Receptor	262
EGFR (L858R)	1.5-2.1
EGFR (L858R/T790M)	29-160

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[10\]](#)

Table 2: Cellular Anti-proliferative Activity of Brigatinib (GI50 values)

Cell Line	Cancer Type	ALK Status	GI50 (nmol/L)
Karpas-299	Anaplastic Large Cell Lymphoma	NPM-ALK	4 - 31
SU-DHL-1	Anaplastic Large Cell Lymphoma	NPM-ALK	4 - 31
H2228	Non-Small Cell Lung Cancer	EML4-ALK	4 - 31
H3122	Non-Small Cell Lung Cancer	EML4-ALK	4 - 31
CLB-BAR	Neuroblastoma	ALK Addicted	75.27 ± 8.89
CLB-GE	Neuroblastoma	ALK Addicted	100.00 ± 17.53
H358	Non-Small Cell Lung Cancer	ALK-negative	>1,000
Ba/F3	Pro-B	ALK-negative	>3,000

GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data compiled from multiple sources.[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Brigatinib Activity Against Crizotinib-Resistant ALK Mutants

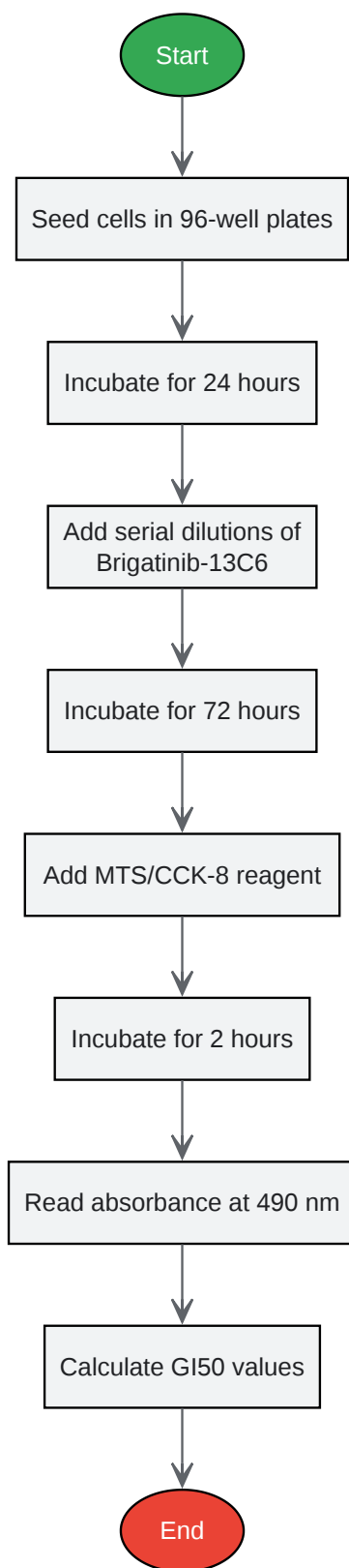
ALK Mutant	IC50 (nmol/L)
C1156Y	<50
I1171S/T	<50
V1180L	<50
L1196M (Gatekeeper)	<50
G1202R	<50
E1210K	<50
G1269A	<50

Data indicates that Brigatinib maintains potent activity against a wide range of clinically observed ALK resistance mutations.[\[2\]](#)[\[10\]](#)

## Experimental Protocols

### Cell Proliferation Assay (MTS/CCK-8)

This protocol describes a method to determine the effect of **Brigatinib-13C6** on the proliferation of ALK-positive and ALK-negative cancer cell lines.



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Caption: Workflow for the cell proliferation (MTS/CCK-8) assay.

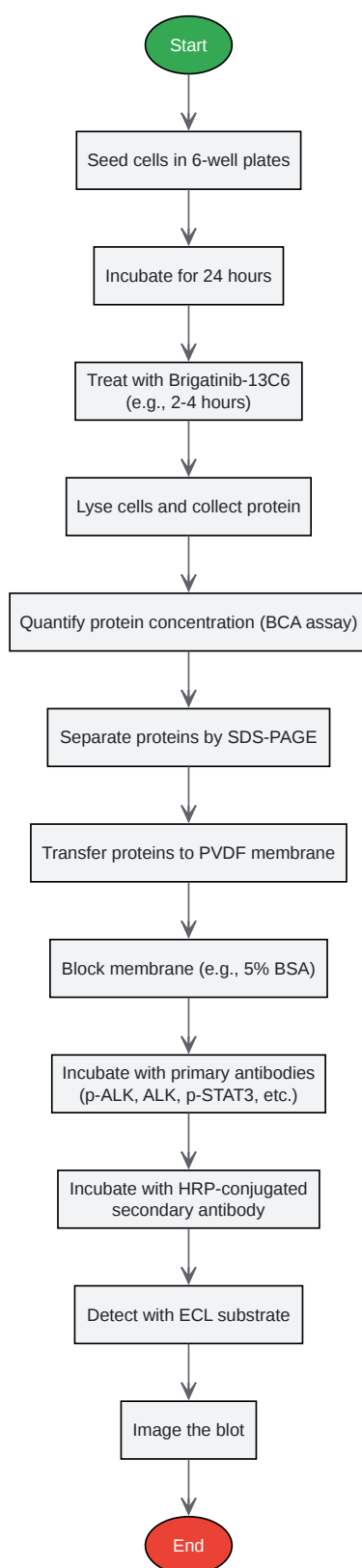
- ALK-positive cells (e.g., H3122, Karpas-299)
- ALK-negative cells (e.g., H358)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **Brigatinib-13C6** stock solution (e.g., 10 mM in DMSO)
- 96-well clear flat-bottom cell culture plates
- MTS or CCK-8 reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Multichannel pipette
- Plate reader
- Cell Seeding:
  - Trypsinize and count cells.
  - Seed 1,000-5,000 cells per well in 100  $\mu$ L of complete growth medium into a 96-well plate.
  - Include wells with medium only for background control.
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours.
- Drug Treatment:
  - Prepare serial dilutions of **Brigatinib-13C6** in complete growth medium. A suggested starting range is 0.1 nM to 10  $\mu$ M.
  - Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
  - Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared drug dilutions to the respective wells.
  - Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.[6]



- MTS/CCK-8 Addition and Measurement:
  - Add 20  $\mu$ L of MTS or CCK-8 reagent to each well.
  - Incubate the plate for 1-4 hours at 37°C.
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only wells) from all other readings.
  - Normalize the data to the vehicle-treated control wells (representing 100% viability).
  - Plot the percentage of cell viability against the log concentration of **Brigatinib-13C6**.
  - Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

## Western Blot Analysis of ALK Phosphorylation and Downstream Signaling

This protocol details the procedure to assess the inhibitory effect of **Brigatinib-13C6** on the phosphorylation of ALK and its downstream signaling proteins.



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